2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
Description
This compound belongs to the pyrrolo[3,4-b]pyridine class, characterized by a fused bicyclic structure combining pyrrole and pyridine rings. The ethanone moiety at position 1 is substituted with a 2-methoxyphenyl group, introducing steric and electronic effects that influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-7-3-2-5-12(15)9-16(19)18-10-13-6-4-8-17-14(13)11-18/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYVWQMNPMDALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target tubulin and fibroblast growth factor receptor (FGFR).
Mode of Action
It is suggested that similar compounds inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins
Cellular Effects
2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has been found to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a member of the pyrrolopyridine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . Its structure features a methoxyphenyl group and a pyrrolopyridine moiety, which are critical for its biological interactions.
1. Antiparasitic Activity
Research indicates that derivatives of pyrrolopyridines exhibit significant antiparasitic properties. For example, modifications in the structure can enhance activity against parasites such as Leishmania and Trypanosoma species. In vitro studies have shown that certain analogs demonstrate low effective concentrations (EC50) in the nanomolar range, suggesting potent activity against these pathogens .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating effectiveness in the low micromolar range .
3. Neuroprotective Effects
Recent investigations into neuroprotective properties suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases like Alzheimer's. In vitro assays have reported significant inhibition percentages at concentrations around 50 µM, with IC50 values indicating promising potency compared to standard inhibitors .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substitutions on the pyrrolopyridine scaffold:
| Substitution | Effect on Activity | Remarks |
|---|---|---|
| Methoxy Group | Enhances solubility and bioavailability | Critical for maintaining activity |
| Halogen Substituents | Modulate potency against specific targets | Varies based on position and type |
| Alkyl Groups | Can improve metabolic stability | Larger groups may reduce activity |
Case Studies
- Antiparasitic Evaluation : A study involving a series of pyrrolopyridine derivatives showed that introducing polar functional groups significantly improved aqueous solubility and maintained antiparasitic activity. The most effective compounds had EC50 values below 0.01 µM against Leishmania species .
- Cancer Cell Line Studies : In a comparative study of various derivatives, one analog demonstrated an IC50 of 0.5 µM against lung cancer cells, indicating strong potential for further development as an anticancer agent .
- Neuroprotection Research : In a study assessing neuroprotective effects, the compound was shown to inhibit AChE with an IC50 of approximately 25 µM, suggesting it could be a lead compound for developing treatments for Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues of Pyrrolo[3,4-b]pyridine Derivatives
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Structural and Functional Differences
(a) Emraclidine (CVL-231)
- Structural Differences : Emraclidine features 2,4-dimethyl groups on the pyrrolo[3,4-b]pyridine core and a trifluoromethyl-pyridinyl-azetidine substituent. The trifluoromethyl group enhances metabolic stability, while the azetidine ring improves receptor binding affinity.
- Functional Impact : These modifications confer selectivity for the M4 muscarinic receptor, with demonstrated efficacy in modulating dopamine signaling in schizophrenia models . In contrast, the methoxyphenyl group in the target compound may favor interactions with serotonin or adrenergic receptors due to its aromatic electron-donating substituent.
(b) Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone Hydrochloride
- Structural Differences : The piperazine substituent introduces a basic nitrogen, enabling salt formation (hydrochloride) for improved solubility.
- Functional Impact : Piperazine derivatives are commonly used in CNS drugs (e.g., antipsychotics). The target compound’s methoxyphenyl group lacks this basicity, suggesting differences in blood-brain barrier penetration and pharmacokinetics .
(c) 2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic Acid
- Functional Impact: This compound is a candidate for protease inhibition, whereas the target compound’s ethanone and methoxyphenyl groups may prioritize lipophilicity for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
